molecular formula C11H11FO2 B2625514 1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid CAS No. 1314763-51-3

1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid

Cat. No.: B2625514
CAS No.: 1314763-51-3
M. Wt: 194.205
InChI Key: NYRPFZYVIDWNBR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the methylphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon–carbon bonds.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biological pathways and the development of bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and the fluorinated methylphenyl group contribute to its reactivity and binding affinity. The compound can modulate various biochemical processes by interacting with enzymes, receptors, and other proteins .

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-containing compounds such as:

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-7-2-3-8(12)6-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRPFZYVIDWNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314763-51-3
Record name 1-(5-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
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